Cas no 892502-12-4 ((3-Pyrimidin-2-ylphenyl)methanol)

(3-Pyrimidin-2-ylphenyl)methanol is a versatile aromatic alcohol derivative featuring a pyrimidine substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The compound's structure, combining a hydroxymethyl group with a pyrimidinylphenyl scaffold, offers functional handles for further derivatization, making it valuable as a building block in medicinal chemistry and material science. Its stability under standard conditions and compatibility with common reaction conditions (e.g., esterification, oxidation, or cross-coupling) contribute to its broad applicability. The pyrimidine moiety also imparts potential bioactivity, supporting its use in the development of kinase inhibitors or other biologically active molecules. High purity grades are typically available for research and industrial use.
(3-Pyrimidin-2-ylphenyl)methanol structure
892502-12-4 structure
Product Name:(3-Pyrimidin-2-ylphenyl)methanol
CAS No:892502-12-4
MF:C11H10N2O
MW:186.20990228653
CID:714505
PubChem ID:24229565
Update Time:2025-05-20

(3-Pyrimidin-2-ylphenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-Pyrimidin-2-ylphenyl)methanol
    • 3-PYRIMIDIN-2-YL-BENZYL ALCOHOL
    • Benzenemethanol,3-(2-pyrimidinyl)-
    • 3-(2-Pyrimidinyl)benzenemethanol (ACI)
    • DTXSID50640278
    • [3-(pyrimidin-2-yl)phenyl]methanol
    • SCHEMBL2130914
    • WMNXGJMCXOLBBV-UHFFFAOYSA-N
    • AKOS006281677
    • DB-078344
    • MS-22468
    • SB55928
    • 892502-12-4
    • (3-(Pyrimidin-2-yl)phenyl)methanol
    • MDL: MFCD09064977
    • Inchi: 1S/C11H10N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-7,14H,8H2
    • InChI Key: WMNXGJMCXOLBBV-UHFFFAOYSA-N
    • SMILES: OCC1C=C(C2N=CC=CN=2)C=CC=1

Computed Properties

  • Exact Mass: 186.07900
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46Ų

Experimental Properties

  • PSA: 46.01000
  • LogP: 1.63590

(3-Pyrimidin-2-ylphenyl)methanol Pricemore >>

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(3-Pyrimidin-2-ylphenyl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  12 h, rt
Reference
Ruthenium-Catalyzed meta-Selective CAr-H Bond Formylation of Arenes
Jia, Chunqi; Wu, Nini; Cai, Xiaofeng; Li, Gang ; Zhong, Lei; et al, Journal of Organic Chemistry, 2020, 85(6), 4536-4542

(3-Pyrimidin-2-ylphenyl)methanol Raw materials

(3-Pyrimidin-2-ylphenyl)methanol Preparation Products

(3-Pyrimidin-2-ylphenyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:892502-12-4)(3-Pyrimidin-2-ylphenyl)methanol
Order Number:A1188537
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:07
Price ($):337.0
Email:sales@amadischem.com

Additional information on (3-Pyrimidin-2-ylphenyl)methanol

Compound CAS No. 892502-12-4: (3-Pyrimidin-2-ylphenyl)methanol

(3-Pyrimidin-2-ylphenyl)methanol, identified by the CAS registry number 892502-12-4, is a fascinating organic compound with significant potential in various scientific and industrial applications. This compound, belonging to the class of heterocyclic aromatic alcohols, has garnered attention due to its unique structural properties and versatile functional groups. The molecule consists of a pyrimidine ring fused with a benzene ring, which is further substituted with a hydroxymethyl group at the 3-position of the phenyl ring. This structure not only imparts stability but also facilitates a wide range of chemical reactions, making it a valuable precursor in organic synthesis.

Recent advancements in synthetic chemistry have highlighted the importance of (3-Pyrimidin-2-ylphenyl)methanol as a key intermediate in the construction of bioactive molecules. Its ability to undergo nucleophilic substitution, oxidation, and coupling reactions has made it an essential building block in drug discovery programs. For instance, researchers have utilized this compound to synthesize novel kinase inhibitors, which hold promise in the treatment of various cancers and inflammatory diseases.

In addition to its role in pharmaceuticals, (3-Pyrimidin-2-ylphenyl)methanol has found applications in materials science. The compound's aromaticity and electron-withdrawing groups make it suitable for use in the development of advanced materials such as organic semiconductors and optoelectronic devices. Recent studies have demonstrated that derivatives of this compound can exhibit excellent charge transport properties, paving the way for their integration into next-generation electronic devices.

The synthesis of (3-Pyrimidin-2-ylphenyl)methanol typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the Friedel-Crafts alkylation of pyrimidine derivatives followed by hydroxylation or oxidation steps to introduce the hydroxymethyl group. The optimization of these steps has been a focus of recent research efforts, with chemists exploring greener and more efficient methodologies to enhance yield and reduce environmental impact.

From an analytical standpoint, the characterization of (3-Pyrimidin-2-ylphenyl)methanol has been significantly improved by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. These advancements have not only facilitated quality control but also enabled researchers to explore the compound's stereochemical properties, which are critical for its biological activity.

Looking ahead, the continued exploration of (3-Pyrimidin-2-ylphenyl)methanol's properties is expected to unlock new opportunities across diverse fields. Its role as a versatile intermediate in organic synthesis positions it as a cornerstone for future innovations in drug development, materials science, and beyond. As research progresses, we can anticipate even more groundbreaking applications for this remarkable compound.

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Amadis Chemical Company Limited
(CAS:892502-12-4)(3-Pyrimidin-2-ylphenyl)methanol
A1188537
Purity:99%
Quantity:1g
Price ($):337.0
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